Home > Products > Screening Compounds P15998 > Carbocisteine-d3
Carbocisteine-d3 -

Carbocisteine-d3

Catalog Number: EVT-1503618
CAS Number:
Molecular Formula: C₅H₆D₃NO₄S
Molecular Weight: 182.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbocisteine-d3, also known as S-carboxymethylcysteine-d3, is a mucoactive agent primarily employed in treating respiratory conditions characterized by excessive mucus production. This compound is a derivative of L-cysteine and is utilized for its ability to reduce mucus viscosity, thus facilitating expectoration in patients suffering from chronic obstructive pulmonary disease and bronchiectasis. The compound has been recognized for its therapeutic properties since the 1950s and has been approved for use in various regions, including Asia and Europe, although it lacks approval from the U.S. Food and Drug Administration and Health Canada due to safety concerns in pediatric populations .

Source

Carbocisteine-d3 is synthesized from L-cysteine through various chemical processes involving chloroacetic acid. The synthesis methods can vary significantly, with some approaches utilizing one-pot reactions while others employ multi-step processes involving condensation, neutralization, and crystallization .

Classification

Carbocisteine-d3 belongs to the class of organic compounds known as L-cysteine-S-conjugates. It falls under the broader category of carboxylic acids and derivatives, specifically classified as amino acids, peptides, and analogues. Its molecular formula is CHNOS (C5H9NO3S), with a molar mass of approximately 179.19 g/mol .

Synthesis Analysis

Methods

The synthesis of carbocisteine-d3 can be achieved through several methods:

  1. One-Pot Reaction: This method simplifies the traditional two-pot process into a single reaction step, where L-cysteine hydrochloride reacts with chloroacetic acid under controlled conditions to form carbocisteine-d3 .
  2. Condensation Reaction: In this method, L-cysteine hydrochloride is mixed with chloroacetic acid in a solvent, typically under basic conditions. The reaction proceeds with careful pH control to facilitate the formation of the desired product through condensation .
  3. Neutralization and Crystallization: Following the condensation reaction, the mixture undergoes neutralization to precipitate carbocisteine-d3, which is then purified through crystallization techniques to achieve a high yield of pure compound .

Technical Details

The reaction conditions often involve maintaining specific temperature ranges (15-70 °C) and pH levels (typically between 2.5 and 9.5) to optimize product formation and minimize by-products. The use of protective atmospheres (e.g., nitrogen) during certain steps may also be employed to prevent oxidation or degradation of sensitive intermediates .

Molecular Structure Analysis

Structure

The molecular structure of carbocisteine-d3 features a carboxymethyl group attached to the sulfur atom of cysteine. This modification enhances its solubility and efficacy as a mucolytic agent. The compound's chemical structure can be represented as follows:

  • Chemical Formula: C5H9NO3S
  • Molar Mass: 179.19 g/mol
  • Structural Representation:
HOOC CH2C(SH)(NH2)CH2COOH\text{HOOC CH}_2-\text{C}(\text{SH})(\text{NH}_2)-\text{CH}_2-\text{COOH}

Data

The compound exhibits distinct physicochemical properties that influence its biological activity, including solubility in water and stability under physiological conditions .

Chemical Reactions Analysis

Reactions

Carbocisteine-d3 undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions, leading to various oxidation products such as sulfoxides or sulfones.
  2. Reduction: Reduction reactions can convert carbocisteine-d3 into its reduced forms using agents like sodium borohydride.
  3. Substitution: Carbocisteine-d3 can participate in substitution reactions where functional groups are replaced by other groups depending on the reagents used.

Technical Details

The major products formed from these reactions depend on specific conditions such as temperature, pH, and the presence of catalysts or inhibitors. For example, oxidation may yield sulfoxides while reduction can produce thiols.

Mechanism of Action

Process

Carbocisteine-d3 acts primarily by disrupting disulfide bonds within mucin proteins in mucus, which reduces its viscosity and facilitates easier expectoration. This mechanism is crucial for patients suffering from respiratory conditions characterized by thick mucus production.

Data

In vitro studies suggest that carbocisteine-d3 may also exhibit antimicrobial properties by inhibiting bacterial adherence to respiratory epithelial cells, potentially reducing the risk of infections associated with chronic respiratory diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water.
  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Range: Effective within a physiological pH range.
  • Thermal Stability: Non-flammable with an oral LD50 greater than 5000 mg/kg in rats .
  • Reactivity: Reacts with oxidizing agents under specific conditions.
Applications

Scientific Uses

Carbocisteine-d3 is primarily used in:

  • Respiratory Therapy: As a mucolytic agent to alleviate symptoms associated with chronic obstructive pulmonary disease and bronchiectasis.
  • Research Applications: Investigated for its potential antimicrobial properties and effects on mucus production in various pathological states.

The compound's unique mechanism of action differentiates it from other mucolytics, making it an important agent in both clinical settings and research environments focused on respiratory health .

Introduction to Carbocisteine-d3

Chemical Identity and Isotopic Labeling of Carbocisteine-d3

Carbocisteine-d3 (Carbocysteine-d3) is a deuterium-labeled derivative of the mucolytic agent carbocisteine, where three hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. Its chemical name is (R)-2-amino-3-[(carboxymethyl-d3)sulfanyl]propanoic acid, with a molecular formula of C₅H₆D₃NO₄S and a molecular weight of 182.21 g/mol. Structurally, it retains the core features of native carbocisteine—a cysteine derivative with a carboxymethyl group attached to the sulfur atom—but features deuterium atoms at the methylene bridge (-SCD₂COOH) of the carboxymethyl moiety [1] [7]. This strategic labeling minimizes alterations to the molecule’s steric and electronic properties while enabling precise tracking via mass spectrometry [6].

  • Synthetic Methods: Carbocisteine-d3 is synthesized through nucleophilic substitution, where deuterated chloroacetic acid reacts with L-cysteine under alkaline conditions. The process requires high-purity deuterated reagents to achieve isotopic enrichment >98% [1] [10]. Modern biotechnological approaches utilize engineered E. coli auxotrophs (e.g., C43(DE3) strains) to incorporate deuterated amino acids during expression, reducing isotopic scrambling [10].

  • Analytical Characterization: The compound is characterized using liquid chromatography–tandem mass spectrometry (LC-MS/MS), where deuterium labeling induces a +3 Da mass shift in molecular ions. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, showing the absence of proton signals at the -CH₂- group (δ~3.5 ppm) in ¹H-NMR spectra [6] [10].

Table 1: Molecular Properties of Carbocisteine-d3

PropertySpecification
Molecular FormulaC₅H₆D₃NO₄S
CAS Number1173021-89-0 (as Hydrochloride salt)
Isotopic Enrichment≥98 atom % D
Purity (HPLC)≥95%
Key Mass Spectrometry Ions[M+H]⁺ = 183.21 m/z; [M-H]⁻ = 181.20 m/z
Storage Conditions-20°C, under inert atmosphere
  • Metabolic Stability: Deuterium labeling alters the drug’s pharmacokinetic profile by slowing hepatic metabolism. Key pathways include:
  • Sulfoxidation: Cytochrome P450-mediated conversion to sulfoxide metabolites, where deuterium reduces the reaction rate (kH/kD = 2.1–4.0) due to the kinetic isotope effect [2] [6].
  • Decarboxylation and Acetylation: Minor routes unaffected by deuteration [2] [9].

Table 2: Metabolic Pathways of Carbocisteine-d3 vs. Native Carbocisteine

Metabolic PathwayPrimary Enzymes InvolvedDeuteration Effect
SulfoxidationCYP3A4, FMO3↓ Rate due to kinetic isotope effect
N-AcetylationNAT2Unchanged
DecarboxylationGut microbiotaUnchanged
GlucuronidationUGT1A1Unchanged

Historical Development of Deuterated Mucoregulatory Agents

The evolution of deuterated mucoregulators parallels advances in isotope chemistry and respiratory pharmacology. Carbocisteine, first synthesized in 1936 and clinically adopted in the 1960s, was designed to break disulfide bonds in mucins via its free thiol group [5] [7]. However, its erratic pharmacokinetics—driven by polymorphic sulfoxidation—prompted interest in deuterated analogs to prolong therapeutic action and simplify metabolic profiling [2] [6].

  • Deuterated Drug Development:
  • 1950s–1970s: Early deuterated compounds (e.g., deuterated chlorpromazine) demonstrated reduced metabolic clearance in animal models, establishing deuterium’s utility in prolonging drug half-lives [6].
  • 1990s–2000s: Advances in synthetic chemistry enabled site-specific deuteration. Carbocisteine-d3 emerged alongside deuterated versions of NAC (N-acetylcysteine-d3) and erdosteine, targeting improved stability in COPD studies [9] [10].
  • 2010s–Present: Deuterated mucolytics gained traction as mechanistic probes for studying airway inflammation, leveraging their resistance to oxidative metabolism in the lung microenvironment [5] [9].

  • Rationale for Carbocisteine-d3: Unlike conventional mucolytics, Carbocisteine-d3’s blocked thiol group minimizes direct mucolytic action. Instead, it modulates mucus composition by restoring sialomucin/fucomucin balance and enhances chloride transport in airways. Deuteration specifically targets sulfoxidation, a pathway exhibiting genetic polymorphism (30–50% of humans are "rapid sulfoxidizers"), which causes variable drug response [2] [9].

Table 3: Milestones in Deuterated Mucoregulatory Agent Development

YearDevelopmentSignificance
1936Synthesis of native carbocisteineFirst mucoregulator with thiol-blocked design
1960Clinical adoption of carbocisteineTreatment of chronic bronchitis/COPD
1976Stable isotopes in PK studies (e.g., ¹³C-glucose)Validated deuterium for metabolic tracing
2008Carbocisteine-d3 for COPD studiesProof-of-concept in redox modulation
2020sGOLD guidelines note mucoactives for COPDRecognition of antioxidant/anti-inflammatory roles

Role of Stable Isotopes in Pharmacokinetic and Metabolic Studies

Stable isotopes like ²H, ¹³C, and ¹⁵N enable non-radioactive, physiologically relevant tracking of drug metabolism. Carbocisteine-d3 exemplifies three key applications:

  • Tracer-Based Pharmacokinetics:
  • Primed-Continuous Infusion: Patients receive a bolus of Carbocisteine-d3 followed by continuous infusion. Plasma sampling reveals steady-state concentrations within 1.7 hours, with a half-life of 1.33 hours. Deuterium labeling allows simultaneous quantification of endogenous and exogenous carbocisteine via LC-MS, avoiding cross-reactivity [1] [8].
  • Tissue Distribution: After oral administration, Carbocisteine-d3 achieves 4–6× higher concentrations in bronchial secretions than plasma, confirming lung-targeted penetration [2] [9].

  • Metabolic Flux Analysis (MFA):

  • Pathway Quantification: Co-administering ¹³C-glucose with Carbocisteine-d3 in murine models tracks deuterium retention in glutathione conjugates, confirming the drug’s role in enhancing antioxidant synthesis [3] [8].
  • Scrambling Assessment: ¹⁵N-labeled carbocisteine verifies minimal nitrogen transfer to other amino acids, underscoring metabolic stability at non-deuterated sites [10].

  • Advanced Analytical Methodologies:

  • High-Resolution MS: Differentiates Carbocisteine-d3 from endogenous metabolites via exact mass (Δm = 0.02 Da). Fragmentation patterns localize deuterium to the carboxymethyl group [6] [10].
  • Isotope Ratio MS: Measures ²H/¹H ratios in exhaled breath condensate to monitor real-time pulmonary metabolism [8].

Table 4: Stable Isotopes in Drug Metabolism Studies

IsotopeKey ApplicationAdvantage for Carbocisteine-d3
²H (D)Pharmacokinetic tracing ↑ Plasma half-life measurement sensitivity
¹³CMetabolic flux analysis Tracks carbon incorporation into antioxidants
¹⁵NProtein binding studies Quantifies drug-target adduct formation
¹⁸OOxidative metabolism mapping Locates sites of sulfoxidation

Properties

Product Name

Carbocisteine-d3

Molecular Formula

C₅H₆D₃NO₄S

Molecular Weight

182.21

Synonyms

S-Carboxymethyl-L-cysteine-d3; (2R)-2-Amino-3-[(carboxymethyl)thio]propionic Acid-d3; (R)-S-(Carboxymethyl)cysteine-d3; (L)-2-Amino-3-(carboxymethylthio)propionic Acid-d3; 3-[(Carboxymethyl)thio]-L-alanine-d3; AHR 3053-d3; Bronchokod-d3; Carbocistein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.